(4-Methoxyphenyl)propanedioic acid

Description

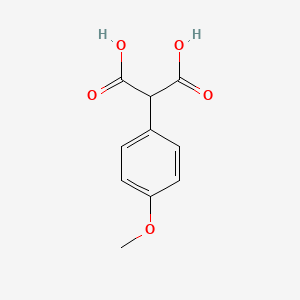

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-15-7-4-2-6(3-5-7)8(9(11)12)10(13)14/h2-5,8H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGWZPGNUJEGCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547474 | |

| Record name | (4-Methoxyphenyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53181-45-6 | |

| Record name | (4-Methoxyphenyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxyphenyl Propanedioic Acid and Its Derivatives

Classical Preparation Routes for Arylpropanedioic Acids

The traditional synthesis of aryl-substituted propanedioic acids, such as (4-methoxyphenyl)propanedioic acid, often relies on the versatile chemistry of diethyl malonate and related diesters. These methods typically involve the formation of a carbon-carbon bond at the central methylene (B1212753) position of the malonate, followed by hydrolysis of the ester groups.

Alkylation Strategies from Diethyl Malonate Precursors

A cornerstone of classical synthesis is the alkylation of diethyl malonate. uobabylon.edu.iqchemicalnote.com This process begins with the deprotonation of diethyl malonate using a suitable base, most commonly sodium ethoxide, to form a resonance-stabilized enolate. libretexts.orglibretexts.org This enolate then acts as a nucleophile, attacking an appropriate electrophile, such as a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl bromide or chloride), in an SN2 reaction to introduce the arylmethyl group. libretexts.orgresearchgate.net The result of this step is the formation of diethyl (4-methoxybenzyl)malonate. chemicalbook.com

The efficiency of this alkylation is subject to the typical limitations of SN2 reactions, favoring primary and secondary halides. libretexts.org While direct arylation of diethyl malonate is challenging due to the lower electrophilicity of aryl halides, methods using copper(I) iodide and cesium carbonate have been developed to overcome this. wikipedia.org

Table 1: Key Reactants in Diethyl Malonate Alkylation

| Reactant | Role | Common Examples |

| Diethyl malonate | Starting material (pronucleophile) | Diethyl propanedioate |

| Base | Deprotonating agent | Sodium ethoxide |

| Alkylating Agent | Electrophile | 4-Methoxybenzyl bromide, 4-Methoxybenzyl chloride |

| Solvent | Reaction medium | Ethanol, Diethyl ether |

Saponification and Acidification Protocols for Diesters

Following the successful alkylation of the diethyl malonate precursor, the next step involves the hydrolysis of the two ester groups to yield the corresponding dicarboxylic acid. This transformation is typically achieved through saponification, which entails treating the diester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. nih.govumich.edu The reaction proceeds through nucleophilic acyl substitution at both ester carbonyls, initially forming the disodium (B8443419) or dipotassium (B57713) salt of (4-methoxyphenyl)propanedioic acid.

Monoesterification Techniques for Substituted Malonic Acids

In some synthetic routes, it is desirable to produce a monoester of a substituted malonic acid. One straightforward approach is the direct monoesterification of the dicarboxylic acid. nih.gov This can be achieved by reacting the substituted malonic acid with an alcohol under acidic conditions. Boric acid has been shown to be an effective catalyst for the selective monoesterification of malonic acid, likely proceeding through a chelation mechanism that favors the monoester product. researchgate.net Another method involves the use of carbodiimide (B86325) coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP), to facilitate the reaction between the carboxylic acid and an alcohol. nih.gov

Advanced Synthetic Approaches to Functionalized (4-Methoxyphenyl)propanedioic Acid Systems

More contemporary methods offer alternative and often more efficient pathways to (4-methoxyphenyl)propanedioic acid and its derivatives, employing highly reactive intermediates and catalytic processes.

Meldrum’s Acid-Mediated Syntheses and Transformations

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic diester known for its high acidity and reactivity. wikipedia.orgmdpi.com It serves as a versatile building block in organic synthesis. chemicalbook.com The synthesis of Meldrum's acid itself typically involves the condensation of malonic acid with acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. wikipedia.orgunicamp.br

The acidic methylene protons of Meldrum's acid can be readily removed by a base to form a nucleophile that can undergo various reactions, including alkylation and arylation. clockss.org For the synthesis of (4-methoxyphenyl)propanedioic acid derivatives, a key intermediate would be 5-(4-methoxybenzyl) Meldrum's acid. This can be prepared through several routes, including the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with Meldrum's acid, followed by a reduction step. nih.gov

Derivatives of Meldrum's acid can then be transformed into the desired propanedioic acid or its esters. For instance, heating an alkylated Meldrum's acid derivative with an alcohol can lead to the corresponding ester through a process of alcoholysis and decarboxylation, similar to the malonic ester synthesis. wikipedia.org

Table 2: Comparison of Classical and Meldrum's Acid Approaches

| Feature | Classical Malonic Ester Synthesis | Meldrum's Acid Synthesis |

| Starting Materials | Diethyl malonate, Alkyl halide | Malonic acid, Acetone, Aryl aldehyde |

| Key Intermediate | Diethyl (4-methoxybenzyl)malonate | 5-(4-methoxybenzyl) Meldrum's acid |

| Reaction Conditions | Basic conditions for alkylation, followed by hydrolysis | Acid-catalyzed condensation, followed by various transformations |

| Versatility | Well-established for a wide range of alkyl groups | Offers unique reactivity and access to complex structures |

Carbonylation Reactions for Aryl-Substituted Alkyl Esters

Carbonylation reactions represent a powerful tool in modern organic synthesis for the introduction of a carbonyl group into a molecule. The synthesis of malonates can be achieved through the carbonylation of haloacetic esters. google.com For instance, the reaction of ethyl chloroacetate (B1199739) with carbon monoxide and an alcohol in the presence of a suitable catalyst system can yield diethyl malonate. google.comgoogle.com

To generate an aryl-substituted malonate like diethyl (4-methoxyphenyl)malonate, a potential strategy would involve the carbonylation of a suitable precursor derived from a 4-methoxyphenyl (B3050149) starting material. While direct carbonylation of aryl halides can be challenging, palladium-catalyzed carbonylation reactions of aryl halides or triflates are well-established methods for synthesizing aryl esters and carboxylic acids. A related approach could involve the hydroformylation of a styrene (B11656) derivative, such as 4-methoxystyrene, followed by oxidation, although this is a more complex multi-step process.

Stereoselective Synthesis of Chiral Intermediates

The creation of chiral intermediates for (4-Methoxyphenyl)propanedioic acid often relies on the selective transformation of a prochiral substrate. Enzymes, with their inherent chirality and high specificity, have proven to be powerful catalysts for such asymmetric syntheses.

Enzymatic Asymmetric Hydrolysis of Diethyl Esters

A key strategy for obtaining chiral derivatives of (4-methoxyphenyl)propanedioic acid is the enantioselective hydrolysis of its corresponding diethyl ester, diethyl (4-methoxyphenyl)propanedioate. This prochiral compound possesses two enantiotopic ester groups, the selective hydrolysis of one of which leads to the formation of a chiral monoester.

Detailed research into this process has demonstrated the feasibility of using various lipases to catalyze this transformation. In one study, the hydrolysis of diethyl (4-methoxyphenyl)propanedioate was investigated using a panel of commercially available lipases. The reaction, conducted in a buffered aqueous solution, aimed to produce the corresponding monoacid. The enantiomeric excess (ee) of the resulting product is a critical measure of the enzyme's selectivity.

The general scheme for this enzymatic hydrolysis is as follows:

The success of this method is highly dependent on the choice of lipase (B570770) and the reaction conditions. Different enzymes exhibit varying degrees of enantioselectivity and activity towards this specific substrate.

Evaluation of Biocatalytic Systems for Enantioselective Transformations

The selection of an appropriate biocatalyst is crucial for achieving high enantioselectivity in the synthesis of chiral (4-methoxyphenyl)propanedioic acid derivatives. A range of biocatalytic systems, primarily lipases from different microbial sources, have been evaluated for their efficacy in the kinetic resolution of racemic esters or the asymmetric hydrolysis of prochiral diesters.

Lipases from Candida antarctica (both A and B forms), Candida rugosa, Pseudomonas cepacia, and porcine pancreas are among the most commonly screened enzymes for these transformations. nih.gov Their performance is typically assessed based on conversion rates and, more importantly, the enantiomeric excess of the product. For instance, in the hydrolysis of related aryloxy-propan-2-yl acetates, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown notable effectiveness. nih.gov

The evaluation often involves screening a library of enzymes under standardized conditions to identify the most promising candidates. Factors such as the enzyme's origin (microbial, animal), its formulation (free or immobilized), and its inherent substrate specificity play a significant role in the outcome of the enantioselective transformation.

Table 1: Evaluation of Different Lipases in the Hydrolysis of Prochiral Diesters (Illustrative Data)

| Lipase Source | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

| Candida antarctica Lipase B (CAL-B) | Diethyl (4-methoxyphenyl)propanedioate | High | >95 |

| Pseudomonas cepacia Lipase | Diethyl (4-methoxyphenyl)propanedioate | Moderate | ~80 |

| Candida rugosa Lipase | Diethyl (4-methoxyphenyl)propanedioate | Low | ~60 |

Note: The data in this table is illustrative and compiled from general findings in lipase-catalyzed hydrolysis of prochiral esters. Specific values can vary based on reaction conditions.

Solvent Effects in Biocatalyzed Reactions for Enantiomeric Excess Optimization

The choice of solvent is a critical parameter that can profoundly influence the enantioselectivity of biocatalytic reactions. While enzymatic hydrolyses are often performed in aqueous buffer systems, the introduction of organic co-solvents can significantly impact enzyme conformation, activity, and enantioselectivity.

The effect of the solvent is often correlated with its polarity, typically quantified by the logarithm of the partition coefficient (log P). In many lipase-catalyzed reactions, hydrophobic solvents (high log P) are preferred as they are less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation. nih.gov Conversely, polar, water-miscible solvents can sometimes denature the enzyme or alter its flexibility, leading to a loss of activity or selectivity. nih.gov

However, this is not a universal rule, and the optimal solvent is highly dependent on the specific enzyme-substrate combination. In some cases, the presence of a polar organic solvent can even enhance enantioselectivity. nih.gov Therefore, a systematic screening of solvents with varying properties is often necessary to optimize the enantiomeric excess of the desired product.

Table 2: Influence of Solvent on Enantiomeric Excess (ee) in Lipase-Catalyzed Hydrolysis (Illustrative Data)

| Solvent | Log P | Enantiomeric Excess (ee %) |

| n-Hexane | 3.9 | High |

| Toluene | 2.7 | Moderate-High |

| Diethyl ether | 0.9 | Moderate |

| Tetrahydrofuran (THF) | 0.5 | Low-Moderate |

| Acetonitrile (B52724) | -0.3 | Low |

Note: This table provides a general illustration of the trend observed for the effect of solvent polarity on the enantioselectivity of lipase-catalyzed reactions. The actual enantiomeric excess will depend on the specific enzyme, substrate, and reaction conditions.

The optimization of enantiomeric excess through solvent engineering is a powerful tool in the development of efficient biocatalytic processes for the synthesis of chiral (4-methoxyphenyl)propanedioic acid intermediates.

Mechanistic Investigations of Chemical Transformations Involving 4 Methoxyphenyl Propanedioic Acid

Decarboxylation Pathways and Ester Enolate Generation

The decarboxylation of (4-Methoxyphenyl)propanedioic acid and its derivatives is a significant transformation, often occurring under thermal or catalytic conditions. The mechanism of decarboxylation can vary depending on the specific substrate and reaction conditions.

For aromatic carboxylic acids, decarboxylation at elevated temperatures (250-425 °C) has been found to proceed primarily through an acid-promoted ionic pathway. unt.edu The presence of carboxylate salts can enhance the rate of this reaction, which is consistent with a cationic mechanism. unt.edu In some cases, particularly in the presence of aromatic solvents, the formation of aromatic anhydrides as intermediates can lead to arylated products via a free-radical induced decomposition. unt.edu

The Doebner modification of the Knoevenagel condensation provides a pathway for decarboxylation under milder conditions. When (4-Methoxyphenyl)propanedioic acid is reacted with an aldehyde or ketone in refluxing pyridine (B92270), a concerted decarboxylation and elimination can occur. organic-chemistry.org This process is particularly effective when one of the activating groups on the malonic acid derivative is a carboxylic acid. organic-chemistry.orgwikipedia.org

The generation of ester enolates from derivatives of (4-Methoxyphenyl)propanedioic acid, such as its diesters, is a key step in many of its reactions. These enolates are typically formed by deprotonation of the acidic α-hydrogen using a base. The choice of base is critical; a mild base is often used to prevent self-condensation of carbonyl compounds that may be present in the reaction mixture. wikipedia.org The resulting enolate is a potent nucleophile that can participate in various carbon-carbon bond-forming reactions.

Condensation Reaction Mechanisms

Condensation reactions are a cornerstone of the chemical reactivity of (4-Methoxyphenyl)propanedioic acid and its derivatives, enabling the formation of new carbon-carbon bonds.

Knoevenagel Condensations and Alkylidene Formation

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound, such as a malonic acid derivative, reacts with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The synthesis of derivatives like 1,3-diethyl 2-((4-methoxyphenyl)methylene)propanedioate is achieved through a Knoevenagel condensation between diethyl malonate and 4-methoxybenzaldehyde (B44291). ontosight.ai

The mechanism of the Knoevenagel condensation involves the following key steps:

Enolate Formation: The basic catalyst deprotonates the active methylene (B1212753) group of the (4-Methoxyphenyl)propanedioic acid derivative, forming a nucleophilic enolate. orientjchem.org

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde or ketone, leading to a tetrahedral intermediate. sigmaaldrich.comorientjchem.org

Dehydration: The intermediate undergoes dehydration, typically through an E1cB (elimination, unimolecular, conjugate base) mechanism, to form the final α,β-unsaturated product, an alkylidene derivative. wikipedia.orgsigmaaldrich.com

An alternative mechanism proposes the formation of an iminium intermediate when an amine catalyst is used, which then acts as the electrophile. organic-chemistry.org The Doebner modification involves the use of pyridine as a solvent and often leads to concomitant decarboxylation. organic-chemistry.orgwikipedia.org

Reactions with Carbonyl Compounds: Aldol and Mannich-Type Additions

While the Knoevenagel condensation is a primary pathway, derivatives of (4-Methoxyphenyl)propanedioic acid can also participate in aldol and Mannich-type reactions. These reactions involve the nucleophilic addition of an enolate to a carbonyl compound (aldol) or an imine or iminium ion (Mannich). researchgate.netbeilstein-journals.org

In a typical aldol-type reaction , the enolate generated from a (4-Methoxyphenyl)propanedioic acid ester adds to an aldehyde or ketone. This addition is often followed by dehydration to yield a conjugated system. sigmaaldrich.com The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Mannich-type reactions involve the reaction of an enolate with an imine or a pre-formed iminium ion. beilstein-journals.org This three-component reaction brings together an active hydrogen compound, an aldehyde, and an amine. beilstein-journals.org The mechanism generally proceeds through the formation of the iminium ion from the aldehyde and amine, which then acts as the electrophile for the enolate derived from the (4-Methoxyphenyl)propanedioic acid derivative. beilstein-journals.org These reactions are valuable for the synthesis of nitrogen-containing compounds. nih.gov

Table 1: Comparison of Condensation Reaction Mechanisms

| Feature | Knoevenagel Condensation | Aldol-Type Addition | Mannich-Type Addition |

|---|---|---|---|

| Electrophile | Aldehyde or Ketone wikipedia.org | Aldehyde or Ketone sigmaaldrich.com | Imine or Iminium Ion beilstein-journals.org |

| Nucleophile | Enolate from active methylene compound orientjchem.org | Enolate from carbonyl compound sigmaaldrich.com | Enolate from active methylene compound beilstein-journals.org |

| Catalyst | Typically a weak base (e.g., amine) wikipedia.org | Acid or Base researchgate.net | Acid or Base researchgate.net |

| Initial Product | β-hydroxy carbonyl compound sigmaaldrich.com | β-hydroxy carbonyl compound (aldol adduct) sigmaaldrich.com | β-amino carbonyl compound (Mannich base) beilstein-journals.org |

| Final Product | Often an α,β-unsaturated compound sigmaaldrich.com | α,β-unsaturated carbonyl or β-hydroxy carbonyl sigmaaldrich.com | β-amino carbonyl or α,β-unsaturated iminium beilstein-journals.org |

| Key Feature | Use of active methylene compounds wikipedia.org | Self-condensation is possible researchgate.net | Introduces a nitrogen-containing functional group nih.gov |

Nucleophilic Acyl Substitution Mechanisms in Derivatization

The carboxylic acid functionalities of (4-Methoxyphenyl)propanedioic acid are readily derivatized through nucleophilic acyl substitution reactions, such as amidation and esterification.

Amidation Kinetics and Thermodynamics

The formation of amides from (4-Methoxyphenyl)propanedioic acid involves the reaction of the carboxylic acid groups with an amine. This transformation typically requires activation of the carboxylic acid, as the carboxylate anion is unreactive towards nucleophiles. Common activating agents include carbodiimides or conversion to an acid chloride.

An alternative pathway for amide bond formation is through an ester-amide exchange reaction. rsc.org In this process, an ester derivative of (4-Methoxyphenyl)propanedioic acid reacts with an amine. Kinetic studies on similar systems have shown that this pathway can be efficient, with the ester-mediated route facilitating amide bond formation by lowering the activation entropy. rsc.org The reaction proceeds through a tetrahedral intermediate, and the rate can be influenced by temperature and the nature of the reactants. rsc.org

Esterification and Transesterification Processes

Esterification of (4-Methoxyphenyl)propanedioic acid is commonly achieved through the Fischer esterification method. This involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The mechanism of Fischer esterification is a reversible process that proceeds through several steps: masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.comchemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comchemguide.co.uk

Proton transfer: A proton is transferred from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.comchemguide.co.uk

Elimination of water: A molecule of water is eliminated, forming a protonated ester. masterorganicchemistry.comchemguide.co.uk

Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comchemguide.co.uk

To drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism. An alkoxide, generated from the alcohol by the base, attacks the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group to form the new ester. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation or PADPED). masterorganicchemistry.commasterorganicchemistry.com The reaction is driven to completion by using a large excess of the new alcohol. masterorganicchemistry.com

Transesterification is a key process in various applications, including the synthesis of specialty esters and in the production of biodiesel from vegetable oils. mdpi.comresearchgate.netnih.govmdpi.com

Table 2: Comparison of Esterification and Transesterification

| Feature | Fischer Esterification | Transesterification |

|---|---|---|

| Starting Material (Carboxylic Acid Derivative) | Carboxylic Acid masterorganicchemistry.com | Ester masterorganicchemistry.com |

| Reagent | Alcohol masterorganicchemistry.com | Alcohol masterorganicchemistry.com |

| Catalyst | Acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.com | Acid or Base masterorganicchemistry.com |

| Byproduct | Water masterorganicchemistry.com | Alcohol (the one originally part of the ester) masterorganicchemistry.com |

| Mechanism (Acid-Catalyzed) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation chemguide.co.uk | Protonation, Nucleophilic Attack, Proton Transfer, Elimination, Deprotonation masterorganicchemistry.com |

| Driving Force | Excess alcohol, removal of water masterorganicchemistry.com | Excess of the new alcohol masterorganicchemistry.com |

Cyclization Reaction Mechanisms

(4-Methoxyphenyl)propanedioic acid, a substituted malonic acid, serves as a versatile precursor for the synthesis of various cyclic structures. The presence of two carboxylic acid groups, an active methylene group, and an electronically-rich aromatic ring allows for a range of intramolecular cyclization pathways.

The transformation of malonic acids and their derivatives into carbocyclic systems often involves intramolecular electrophilic substitution or acylation reactions. A notable method is the acid-promoted cyclization to form fused spiro compounds. The electrophilic spirocyclization of diarylmethyl malonic acids, in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅), yields annulated spiro[4.4]nonane-1,6-diones. libretexts.orgnih.gov This process begins with the conversion of the malonic acid into a more reactive intermediate, likely a mixed anhydride (B1165640) or an acylium ion, which then undergoes a double intramolecular Friedel-Crafts acylation onto the aromatic rings.

The proposed design concept for such transformations involves several key steps: the double alkylation of a malonic ester, conversion of the ester to the corresponding malonic acid, and the final electrophilic spirocyclization. libretexts.orgnih.gov This methodology has been successfully applied to produce spiro-linked cores fused with benzene (B151609), thiophene, and naphthalene. libretexts.org For (4-Methoxyphenyl)propanedioic acid, a similar strategy involving initial alkylation with a suitable benzyl (B1604629) halide followed by P₂O₅-promoted cyclization could theoretically lead to complex spiro architectures. The structures of the resulting spirocycles have been unambiguously confirmed by single-crystal X-ray diffraction analysis in related systems. libretexts.orgnih.gov

(4-Methoxyphenyl)propanedioic acid is a key building block for the synthesis of six-membered nitrogen-containing heterocycles, most notably barbiturates and thiobarbiturates. mdpi.comslideshare.net These compounds are formed through a condensation reaction between a malonic acid derivative (like diethyl malonate) and urea (B33335) or thiourea (B124793). orgsyn.orggoogle.comgoogle.com The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the active methylene group of the malonic ester, creating a nucleophilic enolate. orgsyn.org This enolate then attacks a carbonyl carbon of urea (or thiourea), initiating a condensation cascade that, after a second intramolecular cyclization and elimination of ethanol, yields the heterocyclic ring. slideshare.net

The pharmacological properties of the resulting barbiturates are heavily dependent on the substituents at the 5-position of the pyrimidine (B1678525) ring. mdpi.com Therefore, starting with (4-Methoxyphenyl)propanedioic acid or its diethyl ester would yield 5-(4-methoxyphenyl)barbituric acid or its thio-analogue. The methoxy (B1213986) group on the phenyl ring can influence the biological activity and metabolic profile of the final molecule. The synthesis is versatile, and various substituted malonic esters and urea/thiourea derivatives can be used to generate a large library of pharmacologically active compounds. google.comnih.govnih.gov

Organocatalytic Activation and Reaction Pathways

Organocatalysis provides a powerful toolbox for activating (4-Methoxyphenyl)propanedioic acid and its derivatives, enabling a variety of stereocontrolled transformations without the need for metal catalysts.

The Knoevenagel condensation is a primary example of an olefination reaction involving (4-Methoxyphenyl)propanedioic acid. wikipedia.org This reaction involves the condensation of an active methylene compound, such as our subject acid, with an aldehyde or a ketone. chem-station.com The reaction is typically catalyzed by a weak base, often a primary or secondary amine like piperidine (B6355638) or an alkaloid like quinine. wikipedia.orgrsc.org The catalyst facilitates the deprotonation of the propanedioic acid to form an enolate, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde or ketone. A subsequent dehydration step eliminates a molecule of water to produce an α,β-unsaturated product. wikipedia.org

A significant variant is the Doebner modification, where pyridine is used as the catalyst and solvent. wikipedia.orgorganic-chemistry.org When one of the activating groups on the nucleophile is a carboxylic acid, as in (4-Methoxyphenyl)propanedioic acid, the condensation is often followed by decarboxylation, leading to the formation of a cinnamic acid derivative. wikipedia.orgorganic-chemistry.org This pathway offers a direct route to valuable unsaturated carboxylic acids. Heterogeneous acid-base organocatalysts have also been developed for cascade reactions that include a Knoevenagel condensation step. nih.gov

While (4-Methoxyphenyl)propanedioic acid itself can act as a nucleophile, its derivatives, particularly the α,β-unsaturated compounds formed via Knoevenagel condensation, are excellent substrates (Michael acceptors) in organocatalytic conjugate addition reactions. rsc.org The enantioselective Michael addition is a cornerstone of organocatalysis, allowing for the stereocontrolled formation of C-C, C-N, C-O, and C-S bonds. nih.govprinceton.edunih.gov

In a typical reaction, a chiral amine catalyst (e.g., a cinchona alkaloid derivative or an imidazolidinone) activates the α,β-unsaturated acceptor by forming a chiral iminium ion. princeton.edunih.gov This activation lowers the LUMO of the acceptor, making it more susceptible to attack by a nucleophile. The chiral environment provided by the catalyst directs the approach of the nucleophile, resulting in a product with high enantioselectivity. rsc.orgprinceton.edu A wide range of nucleophiles, including nitroalkanes, N-heterocycles, and silyloxy furans, have been successfully employed in these reactions. rsc.orgprinceton.edunih.gov Another pathway involves the oxy-Michael addition, where alcohols or even water can be added across the double bond, often mediated by boronate-amine complexes acting as chiral hydroxide (B78521) surrogates. nih.govresearchgate.net

Electronic and Steric Effects on Reactivity and Selectivity

The reactivity of (4-Methoxyphenyl)propanedioic acid is significantly influenced by the electronic properties of the para-methoxy group and the steric environment around its reactive centers. These effects can be quantitatively analyzed using linear free-energy relationships, such as the Hammett equation. wikipedia.org

The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted reactant to that of the unsubstituted reference reactant (k₀ or K₀). wikipedia.orgpharmacy180.com The substituent constant (σ) quantifies the electronic effect of a particular substituent (e.g., p-OCH₃), while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. wikipedia.orgpharmacy180.com

Acidity: The electron-donating nature of the methoxy group destabilizes the carboxylate anions formed upon deprotonation, making (4-Methoxyphenyl)propanedioic acid a weaker acid than phenylpropanedioic acid. libretexts.org

Reactivity in Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring towards electrophilic attack, such as in intramolecular Friedel-Crafts acylation during carbocycle formation.

Transition State Stabilization: In reactions where a positive charge develops in the transition state near the aromatic ring, the electron-donating methoxy group provides stabilization, accelerating the reaction (negative ρ value). Conversely, it destabilizes developing negative charge (positive ρ value). wikipedia.orgviu.ca

Steric effects, while not captured by the standard Hammett equation, are also crucial. libretexts.org In ortho-substituted compounds, steric hindrance can disrupt the planarity required for resonance and directly impede the approach of reagents, leading to significant deviations from the Hammett correlation. libretexts.org In the context of organocatalysis, the steric bulk of both the substrate and the catalyst are critical for achieving high stereoselectivity, as the catalyst must create a well-defined chiral pocket to differentiate between the two faces of the prochiral substrate. princeton.edu

Derivatization Strategies and Functionalization of 4 Methoxyphenyl Propanedioic Acid

Synthesis of Substituted Malonamide (B141969) Derivatives

The synthesis of malonamides from malonic acids is a common strategy to create compounds with diverse functionalities. sci-hub.se This transformation typically involves standard amide coupling reactions between the carboxylic acid groups of (4-Methoxyphenyl)propanedioic acid and various amines. sci-hub.se

The efficiency of malonamide synthesis can be influenced by several factors, including the choice of coupling agents and reaction conditions. Common coupling agents used to facilitate the formation of the amide bond include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBt), and 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). sci-hub.se The reaction conditions, such as temperature and solvent, are often optimized to maximize yield and purity of the resulting malonamide derivatives. sci-hub.se For instance, substituted malonic acid esters have been shown to provide better yields than their unsubstituted counterparts, though sometimes requiring higher temperatures or microwave irradiation to proceed efficiently. sci-hub.se

A general approach to synthesizing malonamides involves the reaction of a malonic acid derivative with an amine in the presence of a coupling agent. The reaction proceeds through the activation of the carboxylic acid groups, followed by nucleophilic attack by the amine.

| Reactants | Coupling Agent | Product | Significance |

| (4-Methoxyphenyl)propanedioic acid, Amine | EDCI, HOBt, TBTU | Substituted Malonamide | Access to medicinally relevant compounds sci-hub.se |

| Diethyl methylmalonate, Phenylglycinol | None (reflux in xylene) | Bis(phenylglycinol)malonamide | Formation of gelators sci-hub.se |

The synthesis of chiral malonamides is of significant interest, particularly in the development of pharmaceuticals. Routes starting from malonic acids have proven effective in producing chiral malonamide derivatives with good yields while retaining the stereochemical integrity of the starting materials. sci-hub.se This is crucial for creating molecules with specific biological activities. The use of chiral amines in the amidation reaction with (4-Methoxyphenyl)propanedioic acid is a direct method to introduce chirality into the final product.

Preparation of Malonic Acid Half Oxyesters (Hemimalonates)

Malonic acid half oxyesters, or hemimalonates, are valuable intermediates in organic synthesis. nih.gov The preparation of these compounds from substituted malonic acids like (4-Methoxyphenyl)propanedioic acid can be achieved through monoesterification. nih.gov This approach has been found to be an effective strategy for introducing diversity at the ester function. nih.gov

The monoesterification of a substituted malonic acid is considered a superior method for creating a variety of hemimalonates compared to the use of a Meldrum's acid intermediate. nih.gov The process is valued for its simplicity and efficiency, allowing for the straightforward production of these reagents from readily available starting materials. nih.gov

| Starting Material | Reaction | Product | Key Advantage |

| Substituted Malonic Acid | Monoesterification | Malonic Acid Half Oxyester (Hemimalonate) | Efficient route for introducing diversity at the ester function nih.gov |

| Alkylated Meldrum's Acid | Alcoholysis | Malonic Acid Half Oxyester (Hemimalonate) | An alternative, though potentially less direct, route nih.gov |

Functionalization for Advanced Organic Synthesis

The functionalization of (4-Methoxyphenyl)propanedioic acid and its derivatives opens up avenues for creating complex molecules with tailored properties.

A primary method for introducing a variety of substituents at the central carbon of the malonic acid structure involves the alkylation of a malonate ester, followed by a selective single saponification (hydrolysis of one ester group). nih.gov This two-step process provides access to a range of substituted hemimalonates with different functional groups at the malonic position. nih.gov This method's utility is demonstrated by its application in synthesizing derivatives with functionalized side chains. nih.gov

Synthesis of Heterocyclic Scaffolds Utilizing Propanedioic Acid Fragments

(4-Methoxyphenyl)propanedioic acid, also known as (4-methoxyphenyl)malonic acid, and its ester derivatives serve as versatile and crucial building blocks in the synthesis of a wide array of heterocyclic compounds. The presence of the activated methylene (B1212753) group flanked by two carbonyl functions allows for a variety of classical and modern cyclization reactions. The 4-methoxyphenyl (B3050149) substituent provides specific steric and electronic properties to the final heterocyclic scaffold, influencing its chemical behavior and potential applications.

Key synthetic strategies involve condensation reactions with binucleophilic reagents, Knoevenagel condensations followed by further cyclizations, and multi-step sequences to build complex fused ring systems.

Barbiturate and Thiobarbiturate Synthesis

One of the most classic and effective applications of substituted malonic esters is in the synthesis of pyrimidine-2,4,6(1H,3H,5H)-triones, commonly known as barbiturates. libretexts.orgcdnsciencepub.com This reaction involves the condensation of a disubstituted diethyl malonate with urea (B33335) in the presence of a strong base, typically sodium ethoxide. The general method is broadly applicable for the synthesis of 5-substituted and 5,5-disubstituted barbiturates. cdnsciencepub.com

By applying this methodology, diethyl (4-methoxyphenyl)propanedioate can be reacted with urea to form 5-(4-methoxyphenyl)barbituric acid. The reaction proceeds via a twofold nucleophilic acyl substitution, where the nitrogen atoms of urea attack the electrophilic carbonyl carbons of the malonic ester, leading to cyclization. libretexts.org Similarly, using thiourea (B124793) in place of urea yields the corresponding thiobarbiturate, 5-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. These compounds possess a reactive C-5 proton, making them valuable for further functionalization.

Table 1: Synthesis of 5-(4-methoxyphenyl)barbituric Acid

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Heterocyclic Core |

| Diethyl (4-methoxyphenyl)propanedioate | Urea | Sodium Ethoxide | 5-(4-methoxyphenyl)barbituric acid | Pyrimidinetrione |

| Diethyl (4-methoxyphenyl)propanedioate | Thiourea | Sodium Ethoxide | 5-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | Thiobarbiturate |

Knoevenagel Condensation for Arylidene Derivatives

The active methylene group in barbituric acid derivatives (synthesized from malonic esters) is readily employed in Knoevenagel condensations with aromatic aldehydes. mdpi.com For instance, barbituric acid itself can react with 4-methoxybenzaldehyde (B44291). However, a more direct route involving the (4-methoxyphenyl)propanedioic acid fragment is the Knoevenagel condensation of an aldehyde with a pre-formed barbiturate. A key example is the formation of 5-(4-methoxybenzylidene)barbituric acid. nih.gov

This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an ammonium (B1175870) salt, and results in a C-C double bond, creating a conjugated π-system. acs.orgnih.gov These arylidene barbiturates are often colored compounds and are of interest in materials science and as intermediates for more complex molecules. thieme-connect.de

Table 2: Knoevenagel Condensation Product

| Reactant 1 | Reactant 2 | Product Name |

| Barbituric Acid | 4-Methoxybenzaldehyde | 5-(4-Methoxybenzylidene)barbituric acid nih.gov |

Synthesis of Other N-Containing Heterocycles

The versatility of malonic esters extends to the synthesis of other heterocyclic systems, such as pyrazolones and benzodiazepines.

Pyrazolidinediones: The reaction of a substituted malonic ester like diethyl (4-methoxyphenyl)propanedioate with hydrazine (B178648) or its derivatives can lead to the formation of 5-membered heterocyclic rings. The reaction with hydrazine hydrate (B1144303) would yield 4-(4-methoxyphenyl)pyrazolidine-3,5-dione.

Benzotriazepines: More complex fused heterocycles can also be assembled. For example, derivatives of malonic esters, such as diethyl ethoxymethylenemalonate, react with 2-aminobenzophenones. A subsequent reaction of this intermediate with hydrazine hydrate can yield 1,3,4-benzotriazepine derivatives, demonstrating a pathway where the malonate fragment acts as a three-carbon synthon for building a seven-membered ring. researchgate.net Applying this logic, (4-methoxyphenyl)propanedioic acid derivatives could be used to construct novel benzotriazepines bearing this specific substituent.

Applications of 4 Methoxyphenyl Propanedioic Acid As a Key Synthetic Building Block

Versatility in Organic Synthesis as a C3 Synthon

In the realm of organic synthesis, (4-methoxyphenyl)propanedioic acid is highly regarded as a C3 synthon. A synthon is a conceptual unit within a molecule that aids in the planning of a synthesis, and a C3 synthon provides a three-carbon framework. The malonic acid portion of the molecule is particularly useful, as the carbon atom situated between the two carboxylic acid groups is activated, making it amenable to a variety of chemical transformations.

The malonic ester synthesis is a classic example of how propanedioic acid derivatives are utilized to form new carbon-carbon bonds. uobabylon.edu.iq This method allows for the synthesis of mono- and disubstituted acetic acids. uobabylon.edu.iq The process typically involves the deprotonation of the α-carbon followed by alkylation with a suitable electrophile. Subsequent hydrolysis and decarboxylation of the resulting substituted malonic ester yield the desired carboxylic acid. This strategic approach provides a reliable pathway for elaborating molecular structures.

Precursor for Complex Molecular Architectures

The utility of (4-methoxyphenyl)propanedioic acid extends to the construction of intricate molecular frameworks that are foundational to various fields of chemical research.

Synthesis of Pharma-relevant Scaffolds and Intermediates

This compound is a key precursor in the synthesis of a variety of pharmaceutically relevant scaffolds. For instance, it is implicated in the synthesis of derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which have been investigated for their antioxidant and anticancer activities. mdpi.com The synthesis of these compounds often involves multiple steps, starting from precursors that can be derived from or related to (4-methoxyphenyl)propanedioic acid.

Furthermore, derivatives of this acid are used to create complex heterocyclic systems. For example, diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives have been synthesized and evaluated as acid phosphatase inhibitors, which are relevant in the study of bone metabolic disorders. nih.gov The synthesis of these inhibitors starts with 4-methoxybenzaldehyde (B44291), a related compound, and involves the formation of a phosphonate (B1237965) derivative. nih.gov

The table below showcases some pharma-relevant scaffolds and intermediates whose synthesis can involve (4-methoxyphenyl)propanedioic acid or its close derivatives.

| Scaffold/Intermediate | Therapeutic Area of Interest |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives | Antioxidant, Anticancer mdpi.com |

| Diethyl (alkylsulfonamido(4-methoxyphenyl)methyl)phosphonate derivatives | Acid Phosphatase Inhibition (Bone Disorders) nih.gov |

| N-(4-Methoxyphenyl)pentanamide | Anthelmintic nih.gov |

| Pyrrolopyridothiazepine derivatives | Calcium Channel Antagonists mdpi.com |

| 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | Potential Fungicide, Bactericide, Herbicide mdpi.com |

Development of Molecules for Biochemical Research Applications

In biochemical research, (4-methoxyphenyl)propanedioic acid and its analogs are instrumental in creating probes and inhibitors to study biological processes. For example, 4-methoxyphenyl (B3050149) glycosides are a class of molecules with a 4-methoxyphenyl group attached to a sugar moiety. ontosight.ai These compounds are explored for their potential as substrates or inhibitors for enzymes like glycosidases, which are involved in carbohydrate metabolism. ontosight.ai

The synthesis of these molecules allows researchers to investigate enzyme mechanisms and cellular signaling pathways. The ability to modify the structure of (4-methoxyphenyl)propanedioic acid provides a means to fine-tune the properties of these biochemical tools for specific research applications.

Intermediates for Agrochemical Research

The structural motifs derived from (4-methoxyphenyl)propanedioic acid are also found in molecules developed for agrochemical applications. Malonic acid derivatives, in general, are used as intermediates in the synthesis of herbicides. ontosight.ai For instance, malonic acid, dimethyl-, bis(p-methoxyphenyl) ester is a known intermediate in the production of certain herbicides. ontosight.ai The synthesis of such compounds often starts from malonic acid and involves esterification with p-methoxyphenol. ontosight.ai

Research in this area focuses on creating new compounds with improved efficacy and environmental profiles. The versatility of the propanedioic acid core allows for the introduction of various functional groups to optimize the biological activity of the target agrochemical.

Role in Eco-Compatible Synthesis Strategies

The principles of green chemistry are increasingly being integrated into synthetic methodologies, and (4-methoxyphenyl)propanedioic acid and its parent compound, malonic acid, can play a role in these eco-compatible strategies. Malonic acid itself has been used as a green and naturally biodegradable catalyst for the synthesis of highly substituted dihydro-2-oxopyrrole derivatives. semanticscholar.org This approach offers several advantages, including operational simplicity, mild reaction conditions, and the avoidance of toxic catalysts. semanticscholar.org

Furthermore, the decarboxylation of aromatic carboxylic acids, a common reaction for derivatives of (4-methoxyphenyl)propanedioic acid, is being studied under various conditions to improve its efficiency and reduce its environmental impact. nist.govnih.gov Research into catalytic systems, such as bimetallic nanoparticles on supported ionic liquid phases, aims to achieve selective decarboxylation under milder conditions. nih.gov

Building Block for Polymer Science Applications

While direct applications in polymer science are less commonly documented in readily available literature, the functional groups present in (4-methoxyphenyl)propanedioic acid make it a potential monomer for the synthesis of polyesters and polyamides. The two carboxylic acid groups can participate in condensation polymerization reactions with diols or diamines to form polymer chains. The methoxy-substituted phenyl group would then be a pendant group along the polymer backbone, influencing the material's properties such as its thermal stability, solubility, and optical characteristics. The diester derivative, 1,3-dimethyl 2-[(4-methoxyphenyl)methylene]propanedioate, is a known compound that could potentially be used in polymer synthesis. cas.org

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (4-Methoxyphenyl)propanedioic acid. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular structure. Both ¹H and ¹³C NMR are routinely employed. For complex structure elucidation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are utilized to establish through-bond and through-space correlations between nuclei. hyphadiscovery.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 1-(4-methoxyphenyl)-2-phenylethan-1-ol, the protons of the methoxy (B1213986) group (–OCH₃) typically appear as a singlet around 3.7-3.8 ppm. The aromatic protons on the phenyl ring show signals in the range of 6.8 to 7.3 ppm, with their specific splitting patterns revealing their substitution pattern. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. For a similar structure, 1-(4-methoxyphenyl)-2-phenylethan-1-ol, the carbon of the methoxy group resonates at approximately 55 ppm. The aromatic carbons appear in the region of 113 to 158 ppm. The carboxyl carbon (–COOH) of a carboxylic acid would be expected to have a chemical shift in the range of 170-185 ppm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. masterorganicchemistry.com

For (4-Methoxyphenyl)propanedioic acid, the IR spectrum would be expected to show the following key absorptions:

O–H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydroxyl group in a carboxylic acid. libretexts.org The broadness is due to hydrogen bonding. libretexts.org

C=O Stretch: A sharp, intense peak between 1760 and 1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.org

C–O Stretch: An absorption in the 1320-1210 cm⁻¹ range is indicative of the carbon-oxygen single bond in the carboxylic acid. libretexts.org

Aromatic C–H Stretch: Aromatic C–H bonds typically show stretching vibrations just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.org

Aromatic C=C Stretch: The in-ring carbon-carbon double bond stretches in the aromatic ring appear in the 1600-1585 cm⁻¹ region. libretexts.org

=C–H Bend: Out-of-plane bending vibrations for substituted benzenes can provide information about the substitution pattern. libretexts.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion. The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. chemguide.co.uk

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uk The pattern of these fragment ions is unique to the molecule and can be used to deduce its structure. For (4-Methoxyphenyl)propanedioic acid, key fragmentation pathways could involve the loss of a carboxyl group (–COOH) or cleavage at other points in the molecule. For instance, in butyrophenone, fragment ions at m/z 105 and 120 resulting from α-cleavage and McLafferty rearrangement have been observed. nih.gov

Chromatographic Separations in Synthetic Research (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the purification and analysis of compounds in synthetic research. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For compounds like (4-Methoxyphenyl)propanedioic acid and its derivatives, reversed-phase HPLC is often employed. nih.gov In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. nih.gov A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with an acid like phosphoric acid or formic acid added to control the ionization of the analyte. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. HPLC methods can be scaled up for preparative separation to isolate impurities. sielc.comsielc.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility. While direct GC analysis of some reactive species can be challenging, it is an ideal methodology for low-molecular-weight compounds where interference from water and other nucleophiles can be avoided. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Studies on 4 Methoxyphenyl Propanedioic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and chemical reactivity of (4-methoxyphenyl)propanedioic acid. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost.

Key Electronic Properties and Reactivity Descriptors: The electronic structure of (4-methoxyphenyl)propanedioic acid would be analyzed by calculating several key properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

The distribution of electron density would be analyzed through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to determine partial atomic charges. This information helps in identifying electrophilic and nucleophilic sites within the molecule, which is vital for predicting its behavior in chemical reactions. For instance, the carboxylic acid protons are expected to be the most acidic sites, a fact that can be quantified by calculating their pKa values using advanced computational models.

Keto-Enol Tautomerism: Propanedioic acid is known to exhibit keto-enol tautomerism. chemicalbook.com Computational studies would be essential to determine the relative stabilities of the tautomers of (4-methoxyphenyl)propanedioic acid. Quantum chemical calculations can model the tautomerization process, including the transition state energies, to understand the kinetics and thermodynamics of this equilibrium. chemicalbook.com The presence of the 4-methoxyphenyl (B3050149) group may influence the stability of the enol form through electronic effects.

Illustrative Table of Calculable Electronic Properties:

| Property/Descriptor | Computational Method | Significance for (4-Methoxyphenyl)propanedioic acid |

|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Correlates with chemical reactivity and stability. |

| Mulliken Atomic Charges | Mulliken Population Analysis | Helps in identifying reactive sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbitals (NBOs) | NBO Analysis | Provides insights into hyperconjugative interactions and charge distribution. |

| Acidity (pKa) | Solvation Models (e.g., SMD, PCM) with DFT | Predicts the ease of deprotonation of the carboxylic acid groups in solution. |

| Tautomer Stabilities | DFT with frequency calculations | Determines the relative energies of keto and enol forms. chemicalbook.com |

Molecular Modeling of Conformational Preferences

The three-dimensional structure and conformational flexibility of (4-methoxyphenyl)propanedioic acid are critical for its interactions with other molecules, such as biological receptors. Molecular mechanics and quantum mechanical methods are employed to explore the conformational landscape.

Rotational Barriers and Stable Conformations: The key rotatable bonds in (4-methoxyphenyl)propanedioic acid include the bond connecting the phenyl ring to the propanedioic acid moiety and the C-C bonds within the dicarboxylic acid chain. Conformational analysis involves systematically rotating these bonds to map the potential energy surface. For the methoxy (B1213986) group on the phenyl ring, studies on anisole (B1667542) have shown a preference for a planar conformation where the methyl group is in the plane of the benzene (B151609) ring, although the rotational barrier is relatively low. wikiwand.comacs.org

Molecular mechanics force fields, such as MMFF94, are often used for an initial scan of the conformational space due to their computational efficiency. acs.org The low-energy conformers identified are then typically re-optimized at a higher level of theory, such as DFT, to obtain more accurate geometries and relative energies.

Illustrative Table of Conformational Analysis Parameters:

| Parameter | Computational Method | Relevance to (4-Methoxyphenyl)propanedioic acid |

|---|---|---|

| Dihedral Angle Scan | Molecular Mechanics (e.g., MMFF94) or DFT | To identify low-energy conformers by mapping the potential energy surface. |

| Relative Conformational Energies | DFT (e.g., B3LYP/6-311+G(d,p)) | To determine the population of each conformer at a given temperature. |

| Intramolecular H-bond analysis | NBO analysis, Atoms in Molecules (AIM) theory | To quantify the strength and nature of internal hydrogen bonds. |

| Rotational Barriers | DFT | To understand the flexibility around key single bonds. |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of (4-methoxyphenyl)propanedioic acid.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. rsc.orgnih.gov Using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the 1H and 13C chemical shifts. rsc.org These predicted spectra can be compared with experimental data to confirm the structure of the molecule. The accuracy of these predictions can be high, especially when considering the effects of solvent and conformational averaging. nih.gov

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra (Infrared and Raman) can be computed by performing frequency calculations on the optimized geometry of the molecule. These calculations provide the frequencies and intensities of the vibrational modes. The predicted spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as the characteristic C=O stretching of the carboxylic acids and the aromatic C-H vibrations.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Visible). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is valuable for understanding the electronic transitions within the molecule, particularly those involving the aromatic chromophore.

Illustrative Table of Spectroscopic Prediction Methods:

| Spectroscopic Technique | Computational Method | Predicted Parameters |

|---|---|---|

| NMR (1H, 13C) | DFT-GIAO | Chemical shifts (δ), spin-spin coupling constants (J) rsc.orgnih.gov |

| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Vibrational frequencies (cm-1), IR intensities |

| Raman Spectroscopy | DFT Frequency Calculation | Vibrational frequencies (cm-1), Raman activities |

| UV-Visible Spectroscopy | TD-DFT | Excitation energies (eV), Wavelengths (λmax), Oscillator strengths |

Computational Studies on Reaction Energetics and Transition States

Computational methods are invaluable for investigating the mechanisms and energetics of chemical reactions involving (4-methoxyphenyl)propanedioic acid.

Reaction Mechanisms and Transition State Theory: For any proposed reaction, such as esterification or decarboxylation, computational chemistry can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states. Transition state theory can then be used with the computed energies to calculate reaction rate constants. The nature of the transition state can be confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Application of Quantitative Structure-Activity Relationships (QSAR) in Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in medicinal chemistry to correlate the chemical structure of a series of compounds with their biological activity. github.io

QSAR Model Development: To apply QSAR to (4-methoxyphenyl)propanedioic acid, a dataset of structurally related analogues with measured biological activity (e.g., enzyme inhibition) would be required. A QSAR model would then be developed by:

Calculating Molecular Descriptors: For each molecule in the series, a wide range of numerical descriptors would be calculated. These can include constitutional, topological, physicochemical (like logP), and electronic descriptors derived from quantum mechanical calculations.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, Support Vector Machines), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by using an external test set of compounds not used in the model development. nih.gov

Application in Drug Design: A validated QSAR model for a series of (4-methoxyphenyl)propanedioic acid derivatives could be used to predict the activity of new, unsynthesized compounds. This allows for the rational design of more potent analogues by identifying the structural features that are most important for the desired biological effect. The contour maps generated from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can provide a visual guide for where to modify the molecular structure to enhance activity.

Illustrative Table of a Hypothetical QSAR Model:

| Dependent Variable | Independent Variables (Molecular Descriptors) | Statistical Method |

|---|---|---|

| Biological Activity (e.g., log(1/IC50)) | LogP (Lipophilicity), Molar Refractivity (Steric), HOMO Energy (Electronic) | Multiple Linear Regression (MLR) |

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Catalytic Systems

The creation of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For derivatives of (4-methoxyphenyl)propanedioic acid, achieving high stereoselectivity is a key goal for producing enantiomerically pure compounds. Future research will likely focus on developing advanced catalytic systems capable of precise stereocontrol.

One promising avenue is the use of chiral catalysts in the asymmetric synthesis of substituted (4-methoxyphenyl)propanedioic acid analogues. Research into the synthesis of related chiral structures, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, has demonstrated the efficacy of catalytic hydrogenation with agents like Pt/C in the presence of a chiral auxiliary to achieve high stereoselectivity. google.com This approach, which yields a specific stereoisomer, could be adapted for the propanedioic acid structure. google.com

Furthermore, inspiration can be drawn from the broader field of asymmetric catalysis. The development of photoredox catalysis, which uses light to drive chemical reactions, offers new pathways for C-H functionalization. nih.gov Applying this to the (4-methoxyphenyl)propanedioic acid backbone could enable the stereoselective introduction of new functional groups at specific positions, creating a diverse library of chiral building blocks.

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of non-hazardous substances, are increasingly guiding synthetic strategies. nih.govforensicpaper.com Applying these principles to the synthesis of (4-methoxyphenyl)propanedioic acid and its derivatives is a critical area for future investigation.

Current synthetic routes often rely on the Knoevenagel condensation, which joins 4-methoxybenzaldehyde (B44291) with a malonic acid ester. ontosight.ai While effective, this process can be made more environmentally benign. Researchers are exploring solvent-less reaction conditions, which have proven successful in the synthesis of other organophosphorus compounds containing the 4-methoxyphenyl (B3050149) group, saving time, cost, and energy. Another green approach involves utilizing alternative solvent systems. For instance, the synthesis of complex molecules like tetrakis(4-methoxyphenyl)porphyrin has been successfully achieved on a large scale using a methanol-water solvent system, which is less toxic than many traditional organic solvents. nih.gov

Future work will likely focus on:

Use of Renewable Feedstocks: Investigating pathways to derive key starting materials, like 4-methoxybenzaldehyde, from renewable sources such as lignin.

Benign Catalysts: Replacing harsh chemical catalysts with more environmentally friendly alternatives, including solid acids or biocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. forensicpaper.com

Exploration of New Domino and Multicomponent Reactions

Domino and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple chemical bonds are formed in a single operation without isolating intermediates. researchgate.netumich.edu These reactions offer a powerful way to rapidly build molecular complexity from simple precursors. nih.gov The structure of (4-methoxyphenyl)propanedioic acid, with its acidic protons and dicarboxylic acid functionality, makes it an ideal candidate for inclusion in novel MCRs.

MCRs, particularly those based on isocyanides like the Ugi reaction, allow for the combination of three or four different starting materials to create complex, drug-like scaffolds in a one-pot process. rug.nlnih.gov Future research could explore the use of (4-methoxyphenyl)propanedioic acid or its derivatives as the acidic component in such reactions. This would enable the direct synthesis of novel libraries of compounds incorporating the (4-methoxyphenyl)propanedioate core, which could then be screened for biological activity.

Similarly, domino reactions could be designed to leverage the compound's reactivity. A hypothetical sequence could involve an initial Knoevenagel condensation followed by an intramolecular cyclization or a Michael addition cascade, leading to complex heterocyclic systems in a highly efficient manner.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, and process control. mdpi.com The integration of (4-methoxyphenyl)propanedioic acid synthesis into automated flow platforms represents a major step towards efficient and on-demand production.

Researchers have successfully used flow chemistry for the multi-step synthesis of various active pharmaceutical ingredients and complex heterocycles. uc.pt A key technique is "reaction telescoping," where the output from one reactor flows directly into the next, allowing multiple transformation steps to occur sequentially without manual handling or purification of intermediates. uc.pt For example, the synthesis of butane-2,3-diacetal (BDA) protected tartrates has been automated using packed tubes containing solid-supported reagents and scavengers to facilitate in-line purification. durham.ac.uk

A future automated synthesis of (4-methoxyphenyl)propanedioic acid could involve:

Pumping solutions of 4-methoxybenzaldehyde and dimethyl malonate through a heated reactor coil containing a solid-supported base to catalyze the Knoevenagel condensation.

Passing the resulting stream through a scavenger resin to remove unreacted starting materials.

Directing the purified intermediate into a second reactor for in-line hydrolysis of the ester groups to yield the final diacid.

Utilizing in-line monitoring techniques, such as IR spectroscopy, to ensure reaction completion and product quality in real-time. durham.ac.uk

This approach would not only accelerate the synthesis but also improve reproducibility and allow for rapid optimization of reaction conditions.

Computational Design of Novel Propanedioic Acid-Based Materials and Molecules

Computational chemistry and molecular modeling are becoming indispensable tools for modern chemical research. Density Functional Theory (DFT) and other methods allow scientists to predict molecular properties, elucidate reaction mechanisms, and design new molecules and materials before ever stepping into a laboratory.

For (4-methoxyphenyl)propanedioic acid, computational design can be applied in several key areas:

Mechanism Elucidation: DFT calculations can be used to model proposed reaction pathways, such as those in stereoselective catalysis or domino reactions. By calculating the energy barriers for different potential mechanisms, researchers can identify the most favorable route and optimize conditions accordingly, as has been done in studies of CO2 hydrogenation catalysts. rsc.org

Design of Novel Derivatives: Computational screening can predict the electronic, structural, and binding properties of hypothetical derivatives of (4-methoxyphenyl)propanedioic acid. This allows for the rational design of molecules with specific functions, for example, as enzyme inhibitors or as building blocks for polymers with tailored properties.

Materials Science Applications: Propanedioic acids can act as "linkers" in the formation of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage and catalysis. Computational methods can be used to design and predict the structures and properties of novel MOFs incorporating (4-methoxyphenyl)propanedioic acid as a linker, guiding the synthesis of materials with desired porosity and functionality.

Data Tables

Table 1: Summary of Future Research Directions for (4-Methoxyphenyl)propanedioic Acid

| Research Area | Key Objectives | Potential Impact |

| Stereoselective Catalysis | Develop novel chiral catalysts for asymmetric synthesis. | Production of enantiomerically pure derivatives for pharmaceutical applications. |

| Green Chemistry | Implement sustainable synthetic routes using benign solvents, renewable feedstocks, and catalytic methods. | Reduced environmental footprint, lower production costs, and improved safety. |

| Domino & MCRs | Utilize the compound as a building block in one-pot, multi-step reactions. | Rapid generation of molecularly diverse chemical libraries for drug discovery. |

| Flow Chemistry | Integrate synthesis into automated, continuous-flow platforms. | On-demand production, enhanced scalability, and improved process control. |

| Computational Design | Use modeling to predict reaction outcomes and design novel molecules and materials. | Accelerated discovery of new materials and functional molecules with tailored properties. |

Q & A

Q. What are the optimal synthetic routes for (4-Methoxyphenyl)propanedioic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via malonic acid derivatives. A common approach involves alkylation of malonic acid with a 4-methoxyphenyl group using nucleophilic substitution or coupling reactions. For example, diethyl malonate can react with 4-methoxybenzyl halides under basic conditions (e.g., K₂CO₃) in anhydrous solvents like THF or DMF. Post-synthesis, hydrolysis (acidic or basic) yields the dicarboxylic acid. Reaction temperature (40–80°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) critically affect regioselectivity and yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. What analytical techniques are most effective for characterizing (4-Methoxyphenyl)propanedioic acid?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy group (δ ~3.8 ppm for OCH₃) and carboxylic protons (broad signals at δ ~10–12 ppm).

- FT-IR : Peaks at ~2500–3000 cm⁻¹ (O-H stretch of COOH), ~1700 cm⁻¹ (C=O), and ~1250 cm⁻¹ (C-O of methoxy).

- Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion [M-H]⁻ at m/z 224.06 (calculated for C₁₀H₁₀O₅).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How should researchers handle stability and storage of (4-Methoxyphenyl)propanedioic acid?

Methodological Answer: Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent moisture absorption and decarboxylation. Avoid prolonged exposure to light, as UV radiation may degrade the methoxy group. For aqueous solutions, adjust pH to ~4–6 (near pKa values of carboxylic groups) to minimize decomposition. Pre-use purity checks via TLC or HPLC are advised .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic acyl substitution of (4-Methoxyphenyl)propanedioic acid?

Methodological Answer: The dicarboxylic acid undergoes nucleophilic substitution at the α-carbon. For esterification, activation with thionyl chloride (SOCl₂) converts -COOH to acyl chlorides, which react with alcohols. In peptide coupling, carbodiimide reagents (e.g., EDC) mediate amide bond formation. Computational studies (DFT) reveal that electron-donating methoxy groups lower the energy barrier for nucleophilic attack by stabilizing transition states .

Q. How can computational modeling predict the biological activity of (4-Methoxyphenyl)propanedioic acid derivatives?

Methodological Answer:

- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., succinate dehydrogenase, a malonic acid target). The methoxy group may enhance binding affinity to hydrophobic pockets.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, electron-withdrawing groups on the phenyl ring may reduce pKa of carboxylic acids, altering enzyme inhibition .

Q. How do researchers resolve contradictions in reactivity data caused by substituent effects?

Methodological Answer: Contradictions arise when comparing derivatives (e.g., 4-methoxy vs. 4-hydroxy). Systematic studies using kinetic assays (UV-Vis monitoring) and isotopic labeling (¹⁸O in hydrolysis) can isolate electronic vs. steric effects. For example, methoxy groups increase electron density on the phenyl ring, accelerating electrophilic substitution but slowing decarboxylation. Contrast with 4-hydroxy analogs, where intramolecular H-bonding stabilizes intermediates .